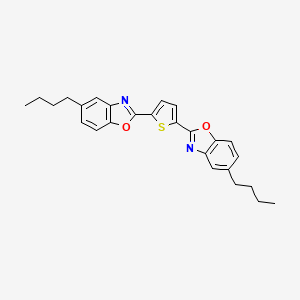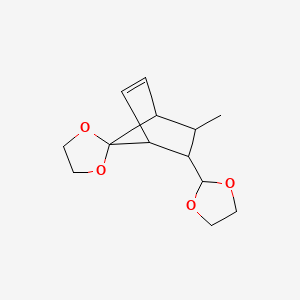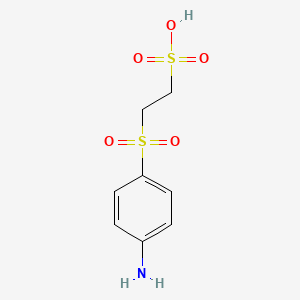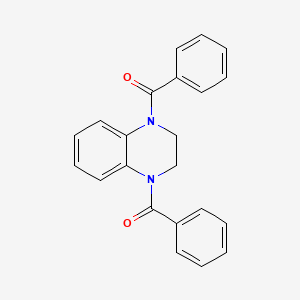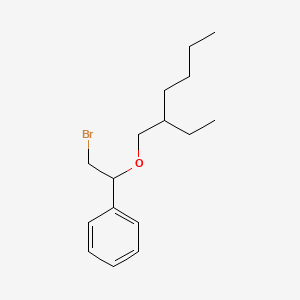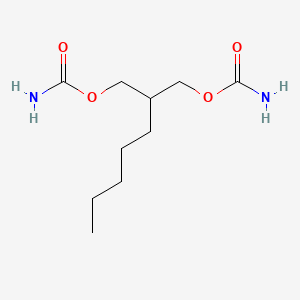![molecular formula C23H22N2O3 B14697928 6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one CAS No. 30338-80-8](/img/structure/B14697928.png)
6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one is a complex organic compound that features a unique fusion of benzoyl, indole, and hexahydrofuro[2,3-c]pyridin-2(3h)-one moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and complex structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one typically involves multi-step organic reactions. The process often starts with the preparation of the indole derivative, followed by the formation of the hexahydrofuro[2,3-c]pyridin-2(3h)-one core. The benzoyl group is then introduced through acylation reactions. Common reagents used in these steps include indole, benzoyl chloride, and various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
科学的研究の応用
6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The benzoyl group can enhance the compound’s binding affinity and specificity, while the hexahydrofuro[2,3-c]pyridin-2(3h)-one core provides structural stability and additional interaction sites.
類似化合物との比較
Similar Compounds
N-(1H-Indol-3-ylmethyl)benzamide: Shares the indole and benzoyl moieties but lacks the hexahydrofuro[2,3-c]pyridin-2(3h)-one core.
(3R,6R)-3,6-Bis(1H-indol-3-ylmethyl)-2,5-piperazinedione: Contains indole groups but has a different core structure.
Uniqueness
6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the hexahydrofuro[2,3-c]pyridin-2(3h)-one core sets it apart from other compounds with similar functional groups, potentially leading to unique interactions and activities.
特性
CAS番号 |
30338-80-8 |
|---|---|
分子式 |
C23H22N2O3 |
分子量 |
374.4 g/mol |
IUPAC名 |
6-benzoyl-7-(1H-indol-3-ylmethyl)-3,3a,4,5,7,7a-hexahydrofuro[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C23H22N2O3/c26-21-13-16-10-11-25(23(27)15-6-2-1-3-7-15)20(22(16)28-21)12-17-14-24-19-9-5-4-8-18(17)19/h1-9,14,16,20,22,24H,10-13H2 |
InChIキー |
NSIRDQWOMHOEHZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(C2C1CC(=O)O2)CC3=CNC4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


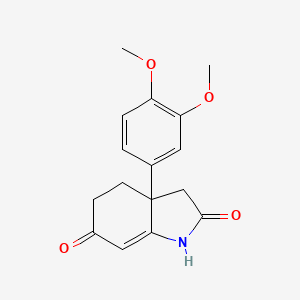


![1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide](/img/structure/B14697872.png)

